molecular formula C18H20ClN3O2 B5433063 4-(3-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide

4-(3-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide

Cat. No. B5433063
M. Wt: 345.8 g/mol
InChI Key: OLDLTKGVEIPCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It was first synthesized in the 1970s and has been used in various scientific research studies to investigate its mechanism of action and its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-(3-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide is not fully understood, but it is thought to act as a non-selective serotonin receptor agonist, particularly at the 5-HT2C receptor subtype. It has also been shown to have some affinity for other serotonin receptor subtypes, as well as for adrenergic and dopaminergic receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase serotonin and dopamine release in the brain, and to increase heart rate and blood pressure. It has also been shown to increase anxiety and induce panic attacks in some individuals.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is that it is a well-characterized compound with a known mechanism of action. This allows researchers to study its effects on various biological systems and to investigate potential therapeutic applications. However, one limitation is that its effects on humans can be unpredictable and can vary widely between individuals. This can make it difficult to draw firm conclusions from studies involving human subjects.

Future Directions

There are several future directions for research on 4-(3-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for anxiety and depression. Further studies are needed to investigate its efficacy and safety in humans, and to determine the optimal dosage and administration route. Another area of interest is its potential as a research tool for investigating the role of serotonin receptors in various biological systems. Finally, further studies are needed to investigate the potential side effects and long-term effects of this compound use.

Synthesis Methods

The synthesis of 4-(3-chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide involves the reaction of 3-chlorophenylpiperazine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatographic techniques to obtain pure this compound.

Scientific Research Applications

MCPP has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to have anxiogenic and antidepressant effects in animal models, and has been studied as a potential treatment for anxiety and depression in humans.

properties

IUPAC Name

4-(3-chlorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-24-17-8-3-2-7-16(17)20-18(23)22-11-9-21(10-12-22)15-6-4-5-14(19)13-15/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDLTKGVEIPCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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